molecular formula C9H13N3O3 B14905157 N-(4-methoxy-2-nitrophenyl)ethane-1,2-diamine

N-(4-methoxy-2-nitrophenyl)ethane-1,2-diamine

Cat. No.: B14905157
M. Wt: 211.22 g/mol
InChI Key: GCXAFSLQRVODPW-UHFFFAOYSA-N
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Description

N1-(4-Methoxy-2-nitrophenyl)ethane-1,2-diamine is an organic compound with the molecular formula C9H14N3O3 It is characterized by the presence of a methoxy group (-OCH3) and a nitro group (-NO2) attached to a phenyl ring, which is further connected to an ethane-1,2-diamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-Methoxy-2-nitrophenyl)ethane-1,2-diamine typically involves the reaction of 4-methoxy-2-nitroaniline with ethylenediamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of N1-(4-Methoxy-2-nitrophenyl)ethane-1,2-diamine may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N1-(4-Methoxy-2-nitrophenyl)ethane-1,2-diamine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like sodium dithionite.

    Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of imines or other oxidized derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, sodium dithionite.

    Substitution: Nucleophiles such as halides, thiols, or amines in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Major Products Formed

    Reduction: Formation of N1-(4-methoxy-2-aminophenyl)ethane-1,2-diamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of imines or other oxidized products.

Scientific Research Applications

N1-(4-Methoxy-2-nitrophenyl)ethane-1,2-diamine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmaceuticals targeting specific biological pathways.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N1-(4-Methoxy-2-nitrophenyl)ethane-1,2-diamine involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro and methoxy groups play crucial roles in its reactivity and binding affinity to these targets.

Comparison with Similar Compounds

Similar Compounds

    N1-(4-Nitrophenyl)ethane-1,2-diamine: Similar structure but lacks the methoxy group.

    N1-(5-Methoxy-2-nitrophenyl)ethane-1,2-diamine: Similar structure with the methoxy group at a different position on the phenyl ring.

Uniqueness

N1-(4-Methoxy-2-nitrophenyl)ethane-1,2-diamine is unique due to the specific positioning of the methoxy and nitro groups, which influence its chemical reactivity and biological activity

Properties

Molecular Formula

C9H13N3O3

Molecular Weight

211.22 g/mol

IUPAC Name

N'-(4-methoxy-2-nitrophenyl)ethane-1,2-diamine

InChI

InChI=1S/C9H13N3O3/c1-15-7-2-3-8(11-5-4-10)9(6-7)12(13)14/h2-3,6,11H,4-5,10H2,1H3

InChI Key

GCXAFSLQRVODPW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NCCN)[N+](=O)[O-]

Origin of Product

United States

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